

# Ceftriaxone versus Cefotaxime in vitro antibacterial activity

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## Compound of Interest

Compound Name: Ceftriaxone

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## A Head-to-Head Battle: Ceftriaxone vs. Cefotaxime In Vitro

In the realm of third-generation cephalosporins, **ceftriaxone** and cefotaxime have long been mainstays in the clinician's arsenal against bacterial infections. While both possess a broad spectrum of activity, particularly against Gram-negative bacteria, subtle but significant differences in their in vitro potency can influence empirical treatment choices and guide the development of new antimicrobial agents. This guide provides a comprehensive comparison of the in vitro antibacterial activity of **ceftriaxone** and cefotaxime, supported by quantitative data and detailed experimental protocols.

## Comparative In Vitro Activity: A Quantitative Look

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values for **ceftriaxone** and cefotaxime against a range of clinically relevant bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Bacterial Species	Antibiotic	MIC50 (µg/mL)	MIC90 (µg/mL)
Gram-Negative			
Escherichia coli	Ceftriaxone	0.5	>32
Cefotaxime	0.5	>32	
Klebsiella pneumoniae	Ceftriaxone	0.5	>32
Cefotaxime	0.38	>32	
Salmonella spp.	Ceftriaxone	0.064	-
Cefotaxime	0.064	-	
Proteus mirabilis	Ceftriaxone	≤0.03	0.06
Cefotaxime	≤0.03	0.12	
Haemophilus influenzae	Ceftriaxone	≤0.004	-
Cefotaxime	-	-	
Neisseria spp.	Ceftriaxone	≤0.001	-
Cefotaxime	-	-	
Pseudomonas aeruginosa	Ceftriaxone	8.0-16	>32
Cefotaxime	19	>100[1]	
Gram-Positive			
Staphylococcus aureus (Methicillin-Susceptible)	Ceftriaxone	2.0	4.0
Cefotaxime	1.1-1.9	-	
Streptococcus pneumoniae	Ceftriaxone	0.25	-

Cefotaxime	-	-	
Streptococcus pyogenes	Ceftriaxone	0.015	-
Cefotaxime	-	-	

Note: MIC values can vary slightly between studies depending on the specific isolates tested and the methodology used. Data is compiled from multiple sources for a broader overview.

Recent studies suggest that for isolates of *E. coli*, *Klebsiella*, and *Staphylococcus*, the mean MIC values were lower for cefotaxime compared to **ceftriaxone**, although this difference was not always statistically significant.[2][3] Conversely, another study indicated that **ceftriaxone** had the best antimicrobial activity in broth alone based on geometric mean MIC and MBC (minimum bactericidal concentration).[4] It is also important to consider that the high serum protein binding of **ceftriaxone** (around 95%) compared to cefotaxime (around 35%) may diminish its in vitro activity in the presence of serum albumin.[2][4][5]

## Experimental Protocols

The determination of in vitro antibacterial activity is paramount for antibiotic evaluation. The following are detailed methodologies for two standard experiments: Broth Microdilution and Agar Dilution.

### Broth Microdilution Method for MIC Determination

This method determines the MIC of an antimicrobial agent in a liquid growth medium.

#### 1. Preparation of Antimicrobial Solutions:

- A stock solution of the antibiotic is prepared at a high concentration.
- Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

#### 2. Inoculum Preparation:

- Bacterial colonies are isolated from a pure culture grown on an agar plate.

- The colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
- This suspension is further diluted to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.

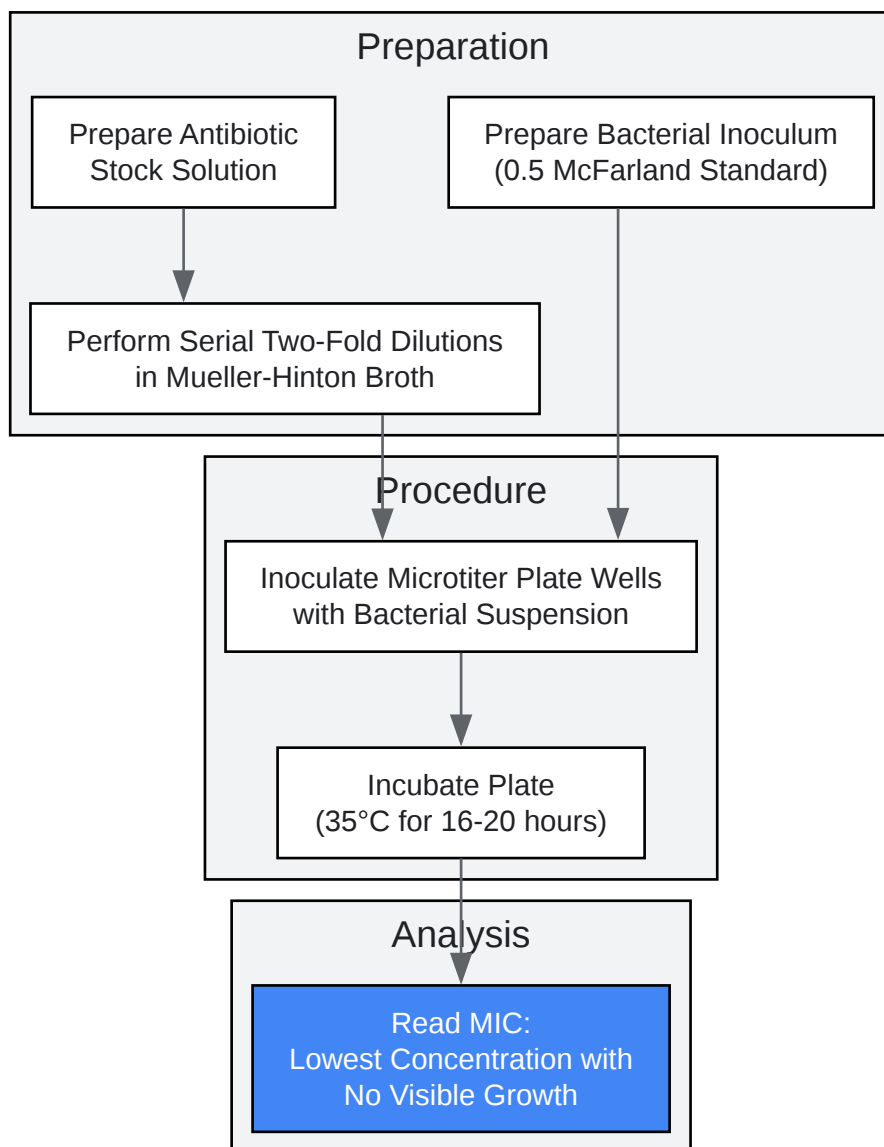
### 3. Inoculation and Incubation:

- A standardized volume of the prepared bacterial inoculum is added to each well of a 96-well microtiter plate containing the different antibiotic concentrations.
- Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
- The plate is incubated at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.

### 4. Interpretation of Results:

- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

## Broth Microdilution Workflow for MIC Determination



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Caption: Workflow for MIC determination using broth microdilution.

## Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.

### 1. Preparation of Agar Plates:

- Serial dilutions of the antibiotic are prepared.

- Each dilution is added to molten Mueller-Hinton agar and poured into petri dishes, then allowed to solidify. A control plate with no antibiotic is also prepared.

#### 2. Inoculum Preparation:

- The bacterial inoculum is prepared as described for the broth microdilution method.

#### 3. Inoculation and Incubation:

- A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including the control plate.
- The plates are incubated at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours.

#### 4. Interpretation of Results:

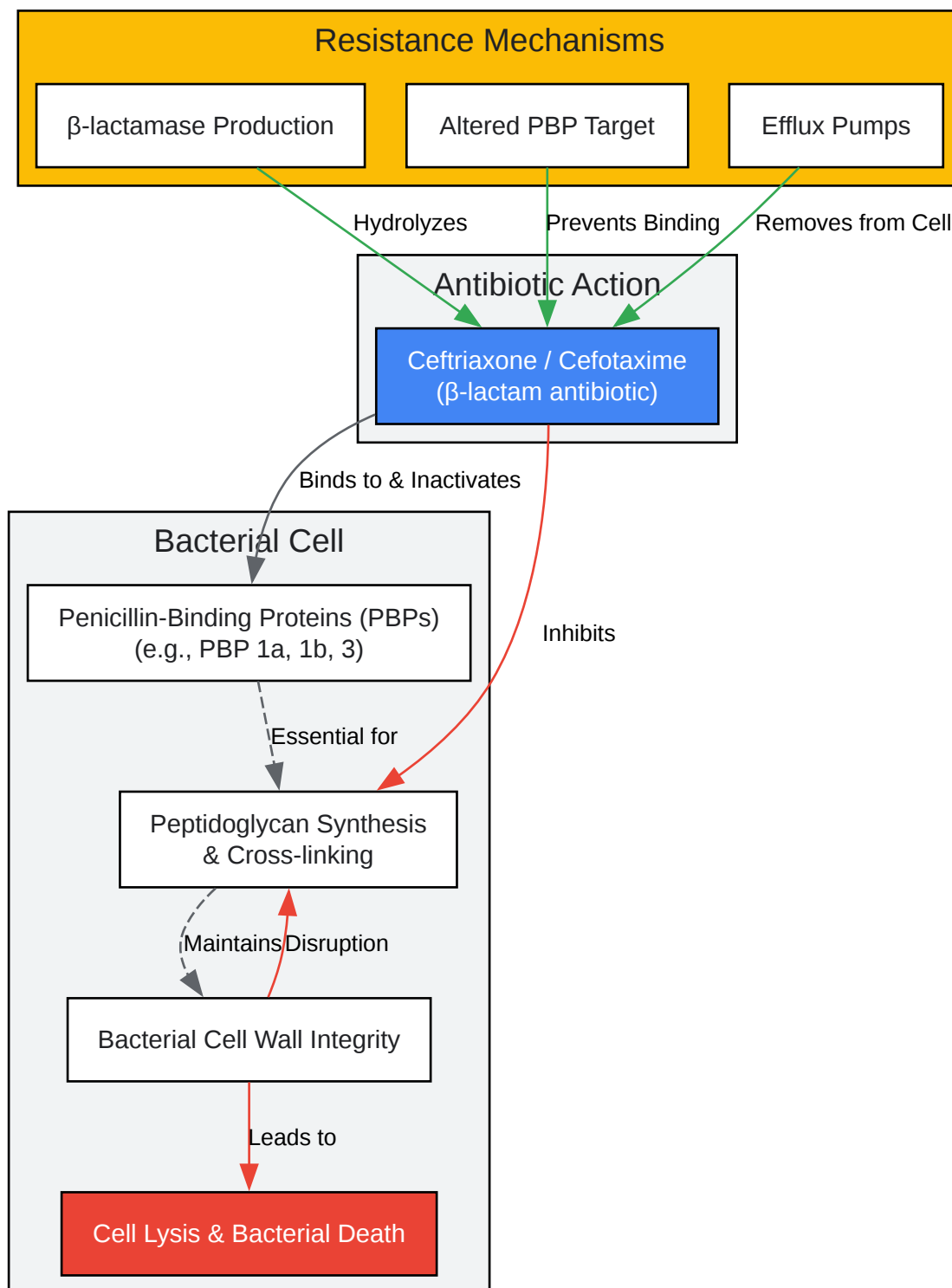
- The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.

## Mechanism of Action: Targeting the Bacterial Cell Wall

Both **ceftriaxone** and cefotaxime are bactericidal  $\beta$ -lactam antibiotics that exert their effect by inhibiting bacterial cell wall synthesis.<sup>[6][7][8]</sup> Their primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and cross-linking of peptidoglycan, the major component of the bacterial cell wall.<sup>[6][7][8]</sup>

By binding to and inactivating these PBPs, **ceftriaxone** and cefotaxime disrupt the integrity of the cell wall, leading to cell lysis and bacterial death.<sup>[7][9]</sup> Both antibiotics show a strong affinity for PBP 1a, 1b(s), and 3.<sup>[10]</sup> Resistance to these cephalosporins can arise through several mechanisms, including the production of  $\beta$ -lactamase enzymes that hydrolyze the  $\beta$ -lactam ring, alterations in the target PBPs that reduce binding affinity, and changes in the outer membrane permeability that limit drug entry.

## Mechanism of Action of Ceftriaxone and Cefotaxime

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Caption: Mechanism of action and resistance pathways for **ceftriaxone** and cefotaxime.

In conclusion, both **ceftriaxone** and cefotaxime demonstrate potent in vitro activity against a wide range of bacteria. While their overall spectra are similar, variations in their MIC values against specific pathogens highlight the importance of continuous surveillance and in vitro testing to inform optimal therapeutic strategies. The choice between these two agents may be influenced by local resistance patterns, the specific pathogen, and pharmacokinetic considerations.

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